Ampa-fmoc

描述

属性

IUPAC Name |

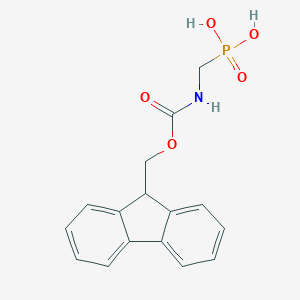

(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDDRURGRYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reagent Preparation and Reaction Mechanics

The synthesis of this compound begins with the preparation of FMOC-Cl in acetonitrile, typically at concentrations ranging from 1.5 mg/mL to 6.0 mmol/L. A borate buffer (pH 8.85–9.0) is essential to deprotonate AMPA’s amine group, facilitating nucleophilic attack on FMOC-Cl’s carbonyl carbon. Studies recommend a borate buffer concentration of 0.20–0.50 mol/L, with higher concentrations improving reaction kinetics but risking precipitation in high-ionic-strength samples. For example, Mangani et al. utilized a 0.50 mol/L borate buffer to neutralize seawater samples prior to derivatization, ensuring consistent reaction yields.

The reaction proceeds via the following mechanism:

This step is typically conducted at 60°C for 30 minutes, though room-temperature reactions (20–25°C) have also demonstrated efficacy in low-interference matrices.

Quenching and Stabilization

Excess FMOC-Cl must be quenched to prevent byproduct formation. Hydrochloric acid (1N) is added post-reaction to protonate unreacted FMOC-Cl, terminating the derivatization process. Subsequent liquid-liquid extraction with diethyl ether removes hydrophobic byproducts, leaving this compound in the aqueous phase for analysis. Catrinck et al. emphasized that immediate analysis post-quenching minimizes decomposition, though this compound remains stable for up to 24 hours under refrigerated conditions.

Optimization of Reaction Conditions

FMOC-Cl Concentration and Molar Ratios

FMOC-Cl must be present in excess to ensure complete derivatization, as it competes with water and other nucleophiles. Wang et al. demonstrated that increasing FMOC-Cl concentration from 1.5 mmol/L to 12 mmol/L enhanced this compound yield by 40%, though concentrations above 6.0 mmol/L provided diminishing returns (Fig. 1a). A molar ratio of 10:1 (FMOC-Cl:AMPA) is widely adopted to account for side reactions.

Table 1: Impact of FMOC-Cl Concentration on Derivatization Efficiency

| FMOC-Cl (mmol/L) | This compound Yield (%) |

|---|---|

| 1.5 | 58 |

| 3.0 | 72 |

| 6.0 | 95 |

| 12.0 | 96 |

Buffer pH and Ionic Strength

The reaction is highly pH-dependent, with optimal yields observed at pH 8.85–9.0. Deviations below pH 8.0 reduce nucleophilicity, while pH >9.2 promotes FMOC-Cl hydrolysis. Catrinck et al. further noted that borate buffer volumes exceeding 100 μL per 1 mL sample introduced matrix effects in soil extracts, necessitating pH adjustments with ammonium hydroxide.

Temperature and Reaction Time

Elevated temperatures (60°C) accelerate derivatization, achieving 95% yield within 30 minutes compared to 2 hours at 25°C. However, prolonged heating (>60 minutes) degrades this compound, particularly in high-salinity matrices. Automated systems, such as the Gilson ASPEC 271, standardize incubation times to ±0.5 minutes, ensuring inter-run reproducibility.

Analytical Techniques for this compound Quantification

Chromatographic Separation

Reverse-phase HPLC with C18 columns is the gold standard for separating this compound from co-derivatized species like glyphosate-FMOC. Mobile phases typically combine methanol and ammonium acetate (5 mmol/L, pH 9.0), achieving baseline resolution within 7.4 minutes. At-column dilution (5–10%) mitigates peak broadening caused by large injection volumes (up to 0.5 mL).

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | MeOH/NH₄Ac (pH 9.0) |

| Flow Rate | 0.5 mL/min |

| Detection | Fluorescence (λₑₓ 265 nm, λₑₘ 315 nm) |

| Retention Time | 7.4 min |

Mass Spectrometric Detection

For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing multiple reaction monitoring (MRM) enhances specificity. Transition pairs (e.g., m/z 392→214 for this compound) are optimized to minimize matrix interference, with cone voltages set to 50 L/hr and desolvation temperatures at 550°C.

Method Validation and Applications

化学反应分析

2-甲基戊醛会发生各种化学反应,包括:

常用试剂和条件:

氧化剂: 高锰酸钾,铬酐。

还原剂: 氢化锂铝。

缩合试剂: 碱催化剂(如氢氧化钠)。

主要形成的产物:

氧化: 2-甲基戊酸。

还原: 2-甲基戊醇。

缩合: 2,4-二甲基庚-2-烯醛.

科学研究应用

Derivatization in Analytical Chemistry

Ampa-Fmoc is primarily utilized as a derivatizing agent to improve the detection sensitivity of AMPA and glyphosate in various matrices, including water, soil, and biological samples. The derivatization process facilitates the transformation of polar and amphoteric compounds into more volatile derivatives suitable for chromatographic analysis.

Methodologies

- High-Performance Liquid Chromatography (HPLC) : Several studies have optimized HPLC methods using this compound for the simultaneous determination of glyphosate and AMPA. For instance, one study reported a method that achieved limits of detection (LOD) as low as 0.30 μg/L for AMPA in seawater samples using FMOC-Cl derivatization .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : The use of this compound has been documented in LC-MS applications to enhance sensitivity and accuracy. A method employing FMOC derivatization showed improved detection limits for AMPA compared to underivatized samples .

Environmental Monitoring

The application of this compound extends to environmental monitoring, particularly in assessing pesticide residues in water and soil. The ability to detect low concentrations of AMPA and glyphosate is critical for regulatory compliance and environmental safety.

Case Studies

- Water Quality Analysis : Research has demonstrated the effectiveness of this compound in analyzing surface water samples for glyphosate and AMPA. Automated sequences for derivatization and separation allowed for the detection of these compounds at levels as low as 1 ppb (µg/L) .

- Soil Sample Analysis : A study validated a method using FMOC-Cl for quantifying glyphosate and AMPA in soil samples, showcasing its applicability in agricultural settings .

Advantages of Using this compound

The use of this compound offers several advantages:

- Increased Sensitivity : Derivatization with FMOC-Cl significantly enhances the sensitivity of detection methods, making it easier to identify trace amounts of analytes .

- Rapid Analysis : The derivatization process can be completed quickly, allowing for efficient sample processing without extensive cleanup procedures .

- Versatility : this compound can be applied across various matrices, including environmental samples like water and soil, as well as biological fluids .

Challenges and Considerations

While the applications of this compound are promising, there are challenges associated with its use:

- Matrix Effects : The presence of other substances in complex matrices can interfere with the detection of AMPA and glyphosate derivatives, necessitating careful method validation .

- Optimization Requirements : Each application may require specific optimization regarding pH, buffer composition, and reaction time to achieve optimal results .

作用机制

The mechanism of action of 2-Methylpentanal involves its reactivity as an aldehyde. The compound’s carbonyl group is highly reactive, making it suitable for various chemical reactions. In biological systems, it can interact with proteins and enzymes, leading to the formation of Schiff bases and other adducts . These interactions can affect cellular processes and metabolic pathways .

相似化合物的比较

Comparison with Similar FMOC-Derivatized Compounds

Structural and Functional Analogues

GLY-FMOC (Glyphosate-FMOC)

- Structure: FMOC-derivatized glyphosate (N-(phosphonomethyl)glycine).

- Applications : Used for glyphosate detection in environmental samples.

- Key Differences :

- Retention Time : GLY-FMOC elutes earlier (4.1 min) compared to AMPA-FMOC (5.2 min) under identical LC conditions .

- Matrix Interference : GLY-FMOC exhibits fewer co-eluting interferences in soil matrices compared to this compound, which often overlaps with by-products .

- Quantitation : GLY-FMOC benefits from commercially available internal standards (e.g., 13C2-15N-glyphosate), enabling precise calibration, whereas this compound lacks analogous standards, requiring semi-quantitative approaches .

GLUF-FMOC (Glufosinate Ammonium-FMOC)

- Structure : FMOC-derivatized glufosinate, a phosphinic acid herbicide.

- Applications : Detection of glufosinate residues in agricultural products.

- Key Differences :

Isotope-Labeled Analogues

13C-15N-AMPA-FMOC

- Role : Internal standard for this compound quantitation.

- Key Differences :

Analytical Performance Comparison

Table 1: Key LC-MS/MS Parameters for FMOC-Derivatized Compounds

| Compound | Retention Time (min) | MRM Transitions (m/z) | LOD (μg/L) | LOQ (μg/L) | Stability (Days) |

|---|---|---|---|---|---|

| This compound | 5.2 | 179 → 114, 158 → 114 | 0.1 | 0.3 | 10 |

| GLY-FMOC | 4.1 | 392 → 214, 214 → 170 | 0.05 | 0.15 | 14 |

| GLUF-FMOC | 4.5 | 180 → 136, 136 → 92 | 0.07 | 0.2 | 10 |

| 13C-15N-AMPA-FMOC | 5.2 | 336 → 179, 158 → 114 | N/A | N/A | 10 |

Key Findings:

Sensitivity : this compound has higher detection limits (LOD = 0.1 μg/L) compared to GLY-FMOC (LOD = 0.05 μg/L), attributed to matrix effects and lack of optimized internal standards .

Chromatographic Resolution : this compound requires stringent pH control (pH 9.5) to minimize retention time variability, whereas GLY-FMOC is less pH-sensitive .

Cross-Contamination: this compound is prone to carryover in LC systems due to its polar nature, necessitating extended wash cycles with methanol .

Challenges and Innovations

- Quantitation Limitations : The absence of this compound reference standards forces reliance on surrogate calibrants (e.g., glyphosate-FMOC), introducing systematic errors .

- Method Optimization : Recent studies use dual-column LC setups (e.g., Kinetex C18 and EVO C18) to confirm this compound identity via retention time alignment, improving reliability .

- Degradation Studies : Isotope-labeled this compound (13C-15N) aids in tracking glyphosate degradation pathways, though its environmental persistence remains understudied .

生物活性

Ampa-fmoc, or 9-fluorenylmethoxycarbonyl-aminomethylphosphonic acid, is a derivative of aminomethylphosphonic acid (AMPA), which is a significant metabolite of glyphosate. Understanding its biological activity is crucial, especially given the growing concerns regarding glyphosate's environmental and health impacts. This article explores the biological activity of this compound, focusing on its chemical properties, analytical methods for detection, and relevant case studies.

This compound has the molecular formula and a molecular weight of 345.27 g/mol. It is characterized by the presence of a phosphonic acid group, which contributes to its zwitterionic nature. This property influences its solubility and interaction with biological systems.

Analytical Methods for Detection

Various analytical techniques have been developed to detect and quantify this compound in environmental samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and allows for the simultaneous analysis of glyphosate, AMPA, and this compound. The derivatization process typically involves using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance detection sensitivity .

- Gas Chromatography : While less common for this compound, gas chromatography coupled with mass spectrometry has been employed in some studies, particularly for volatile derivatives .

Toxicological Studies

Recent studies have highlighted the potential toxicity of this compound. Research indicates that AMPA may exhibit comparable or even greater toxicity than glyphosate itself. The persistence of AMPA in the environment raises concerns about its accumulation in soil and water systems, potentially leading to adverse ecological effects .

Table 1: Toxicity Comparison of Glyphosate and AMPA

| Compound | Toxicity Level | Reference |

|---|---|---|

| Glyphosate | Moderate | |

| AMPA | Comparable/High | |

| This compound | Not extensively studied |

Case Studies

- Soil Microbial Activity : A study evaluated the impact of glyphosate and its metabolites, including AMPA and this compound, on soil microbial communities. Results indicated that the introduction of glyphosate significantly reduced microbial diversity and activity, suggesting that metabolites like AMPA could contribute to long-term soil health issues .

- Aquatic Toxicology : Research has shown that AMPA can affect aquatic organisms, with implications for food webs. The presence of this compound in water bodies has raised alarms regarding its potential bioaccumulation in fish and other aquatic life forms .

- Human Health Implications : Studies measuring AMPA levels in human urine have suggested a correlation between glyphosate exposure and increased AMPA concentrations in humans. This raises concerns about the potential health risks associated with chronic exposure to these compounds .

常见问题

Basic: What are the standard protocols for synthesizing AMPA-FMOC, and how is its purity validated?

Methodological Answer:

this compound is synthesized via derivatization of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) with FMOC-Cl (9-fluorenylmethyl chloroformate). The reaction typically occurs in alkaline aqueous conditions (pH ~8–9) to ensure efficient FMOC tagging of the amino group . Purity validation requires:

- Chromatographic separation (e.g., HPLC or LC-MS) using C18 columns, with retention time comparison to certified standards.

- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 392.1 for this compound) .

- Quantitative recovery tests using isotopically labeled internal standards (e.g., 15N-AMPA-FMOC) to assess derivatization efficiency .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

For environmental or biological samples (e.g., cereals, soil):

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.

- Dual-column validation (e.g., Kinetex EVO C18 and Phenomenex C18) to confirm retention time consistency and reduce false positives .

- Derivatization controls : Include blanks spiked with FMOC-Cl to rule out nonspecific binding or matrix interference .

Advanced: How can researchers optimize this compound derivatization conditions to minimize byproducts?

Methodological Answer:

Optimization involves:

- pH titration : Test derivatization efficiency across pH 7–10 to balance FMOC-Cl reactivity and AMPA stability.

- Reaction time and temperature : Shorter incubation (10–20 min) at 25°C reduces hydrolysis of FMOC-Cl .

- Surfactant additives : Use 0.1% formic acid to stabilize this compound in aqueous solutions .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., pH, temperature, reagent ratio) .

Advanced: How should conflicting data on this compound stability under environmental conditions be resolved?

Methodological Answer:

Contradictory reports on degradation rates (e.g., hydrolysis vs. photolysis) require:

- Controlled replication : Repeat experiments under identical conditions (pH, light exposure, temperature) .

- Isotopic tracing : Use 13C/15N-labeled this compound to track degradation pathways and identify intermediates .

- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, regression) to isolate variables (e.g., soil organic content) influencing stability .

Basic: What are the critical parameters for validating this compound in regulatory-compliant studies?

Methodological Answer:

Adhere to ISO/IEC 17025 guidelines by:

- Calibration curves : Use ≥5 concentration points with R² >0.98.

- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥3) .

- Interlaboratory cross-validation : Share samples with independent labs to confirm reproducibility .

Advanced: How can computational chemistry support experimental studies on this compound?

Methodological Answer:

- Molecular docking : Predict binding interactions of this compound with glutamate receptors using software like AutoDock Vina .

- DFT calculations : Model reaction thermodynamics (e.g., Gibbs free energy of derivatization) to optimize synthesis .

- Data sharing : Deposit computational workflows in repositories (e.g., Zenodo) with DOI links for transparency .

Basic: What ethical and safety considerations apply when handling this compound?

Methodological Answer:

- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD50 in rodent models).

- Waste disposal : Neutralize FMOC-Cl residues with 1M NaOH before disposal .

- Ethical approval : Document protocols in institutional review board (IRB) submissions for studies involving biological samples .

Advanced: What strategies address low recovery rates of this compound in environmental samples?

Methodological Answer:

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Strata-X-C) to enhance analyte retention .

- Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., soil extracts) to correct for ion suppression .

- Post-derivatization cleanup : Apply centrifugal filtration (3 kDa cutoff) to remove particulates .

Basic: How should researchers structure a manuscript reporting this compound findings?

Methodological Answer:

Follow APA/AMA guidelines:

- Abstract : State the hypothesis, methods (e.g., LC-MS parameters), key results (e.g., detection limits), and broader implications .

- Results : Use tables to compare recovery rates across matrices (see example below) .

- Discussion : Contrast findings with prior studies (e.g., glyphosate-FMOC stability data) and propose mechanistic hypotheses .

Example Table (Recovery Rates):

| Matrix | Spiked Concentration (ppb) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Soil | 10 | 92 | 4.2 |

| Cereal Grain | 50 | 85 | 6.1 |

Advanced: How can this compound research inform broader studies on glutamate receptor pharmacology?

Methodological Answer:

- Cross-disciplinary collaboration : Partner with neurobiology labs to test this compound as a probe for receptor binding kinetics .

- High-throughput screening : Use this compound derivatives in automated patch-clamp assays to identify modulators .

- Data integration : Map this compound stability data to receptor activity models using platforms like KNIME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。